![molecular formula C20H20N4O2 B14399584 N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea CAS No. 88421-18-5](/img/structure/B14399584.png)
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a keto group, linked to a phenylurea moiety through a propyl chain. The presence of both pyridazinone and phenylurea groups in its structure makes it an interesting subject for research in medicinal chemistry and other scientific domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Linking the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides or sulfonates in the presence of a base.
Formation of the Phenylurea Moiety: The final step involves the reaction of the pyridazinone-propyl intermediate with phenyl isocyanate or phenyl carbamate under controlled conditions to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or reduce other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonates, and organometallic compounds can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving pyridazinone and phenylurea moieties.
Industrial Applications: The compound may find use in the development of new materials, catalysts, and agrochemicals due to its versatile chemical properties.
作用机制
The mechanism of action of N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The pyridazinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenylurea moiety may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall pharmacological profile.
相似化合物的比较
Similar Compounds
- N-(3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide
- N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-propan-2-ylurea
- (6-Oxo-3-phenyl-1(6H)-pyridazinyl)acetic acid
Uniqueness
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea stands out due to its specific combination of pyridazinone and phenylurea groups, which confer unique chemical and biological properties
属性
CAS 编号 |
88421-18-5 |
|---|---|
分子式 |
C20H20N4O2 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
1-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-3-phenylurea |
InChI |
InChI=1S/C20H20N4O2/c25-19-13-12-18(16-8-3-1-4-9-16)23-24(19)15-7-14-21-20(26)22-17-10-5-2-6-11-17/h1-6,8-13H,7,14-15H2,(H2,21,22,26) |
InChI 键 |
NPWAEFLIZWNTDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


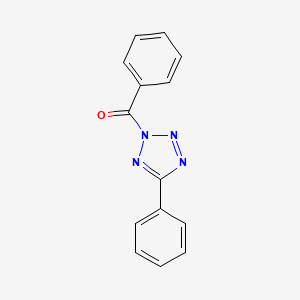
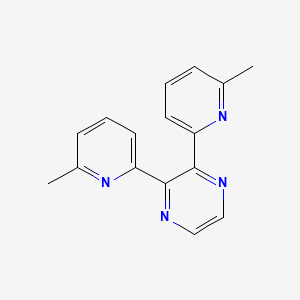
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
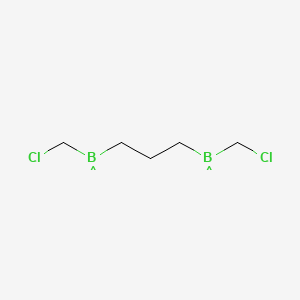
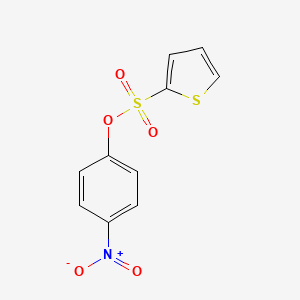
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)
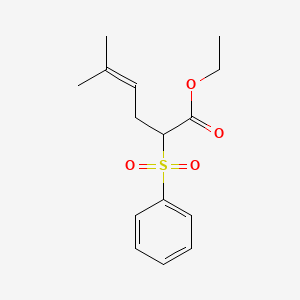
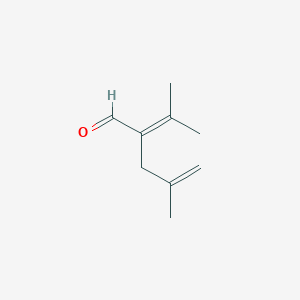
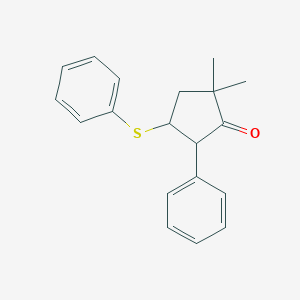
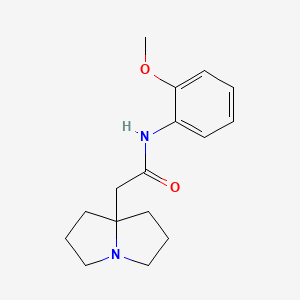
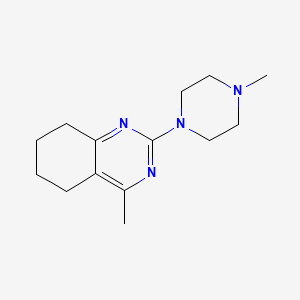
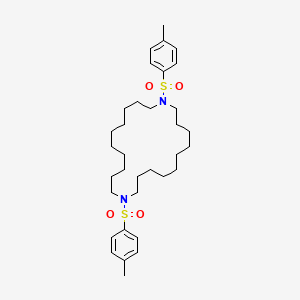
![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)
![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)
